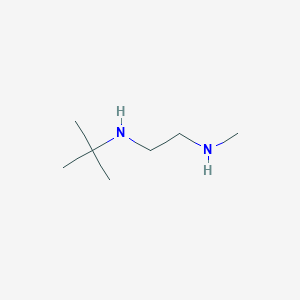

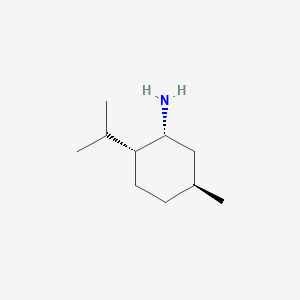

(2S)-2-isocyanato-3-methylbutane

Overview

Description

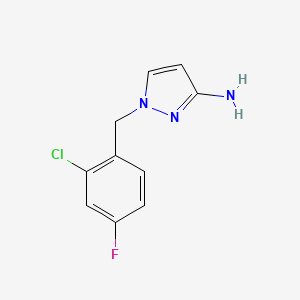

(2S)-2-isocyanato-3-methylbutane, also known as 2S-isocyanato-3-methylbutane or simply S-isocyanato-3-methylbutane, is an organic compound belonging to the class of isocyanates. It is a colorless liquid with a faint odor and a boiling point of 162 °C. Isocyanates are a class of organic compounds that contain the isocyanate functional group, which is composed of a carbon atom triple-bonded to an oxygen atom and single-bonded to a nitrogen atom. Isocyanates are a key component in the synthesis of polyurethane polymers and other polymers, as well as being used as a starting material for a variety of chemical reactions.

Scientific Research Applications

Renewable Chemicals and Fuels Production

Fermented 2-methyl-1-propanol (isobutanol) can be catalytically dehydrated to 2-methylpropene (isobutylene), a platform molecule for synthesizing fuels or chemicals. This process, studied over alumina catalysts, demonstrates high conversion and selectivity to isobutylene under certain conditions, indicating the potential for bio-based chemical production (Taylor, Jenni, & Peters, 2010).

Fermentative Production of Isobutene

Bio-based production of isobutene, a chemical currently produced from petrochemical sources, has been explored through fermentative routes from sugars. Despite the requirement for extensive metabolic engineering to achieve viable yields, recent developments suggest the potential for anaerobic production close to theoretical stoichiometry, offering a competitive production cost and reducing reliance on petrochemical sources (van Leeuwen et al., 2012).

Biofuel Production

The engineering of ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli has enabled anaerobic production of 2-methylpropan-1-ol (isobutanol), a leading candidate for biofuel. This development overcomes previous limitations related to cofactor imbalance and demonstrates a pathway to biofuel commercialization with 100% theoretical yield (Bastian et al., 2011).

Chemical Synthesis and Catalysis

The structure and behavior of isobutane and its derivatives have been extensively studied for insights into chemical synthesis and catalysis. Research on the microwave spectra of isotopic species of isobutane, for example, provides data crucial for understanding molecular structure and reactivity, informing the synthesis of other chemicals (Lide, 1960).

Combustion and Fuel Studies

Methylbutanol, including 2-methyl-1-butanol, has been studied as an alternative fuel or blending component for combustion engines. Experimental data on ignition delay times and flame speeds, coupled with chemical kinetic modeling, help elucidate combustion characteristics of larger alcohols, contributing to the development of next-generation biofuels (Park et al., 2015).

properties

IUPAC Name |

(2S)-2-isocyanato-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(2)6(3)7-4-8/h5-6H,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSWKSXDJYECKQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426982 | |

| Record name | (2S)-2-isocyanato-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-isocyanato-3-methylbutane | |

CAS RN |

749261-38-9 | |

| Record name | (2S)-2-isocyanato-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S)-2-hydroxycycloheptyl]methylazanium](/img/structure/B1599491.png)

![11-Chlorodibenzo[b,f][1,4]oxazepine](/img/structure/B1599496.png)